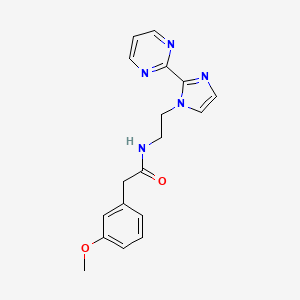

![molecular formula C11H16ClN3 B2509528 [2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride CAS No. 1185461-48-6](/img/structure/B2509528.png)

[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of benzimidazole, which is a heterocyclic organic compound that is commonly used in medicinal chemistry. The hydrochloride salt of [2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Organic Chemistry Synthesis : A study by T. Aotsuka et al. (1991) discusses the transformation of benzodiazepines into benzimidazole derivatives. This process involves heating in methanol, showcasing the utility of benzimidazole derivatives in organic synthesis.

Biological Evaluation : The work of G. Mariappan et al. (2011) focuses on the synthesis of benzimidazole derivatives and their evaluation for anti-inflammatory and analgesic responses. This indicates the potential biological applications of these compounds.

Transamination Reactions : Research by Richard Brugidou et al. (1999) explores the use of amines in transamination reactions to produce benzimidazole acrylates. This study highlights the versatility of benzimidazoles in chemical reactions.

Cytotoxic Biological Evaluation : A study by N'ta Christelle Mélissa Ambeu et al. (2017) synthesizes new benzimidazole derivatives and evaluates their cytotoxic activity against human tumoral cell lines. This demonstrates the potential of benzimidazole derivatives in cancer research.

Corrosion Inhibition : The research of Yongming Tang et al. (2013) investigates benzimidazole derivatives as inhibitors for mild steel corrosion in acidic media. This indicates applications in material science and engineering.

Antimicrobial Activity : A paper by Salahuddin et al. (2017) describes the synthesis and antimicrobial evaluation of benzimidazole derivatives, highlighting their potential in microbiology and pharmaceutical research.

Anthelmintic Activity : Research by Pravin S. Tajane et al. (2021) focuses on benzimidazole derivatives for anthelmintic activity, showcasing their utility in parasitology and veterinary medicine.

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives have a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . They have been shown to interact with various targets, such as bacterial ribonucleotide reductase .

Biochemical Pathways

Given its potential inhibitory effect on ribonucleotide reductase, it can be inferred that it impacts the dna synthesis pathway in bacteria . This disruption can lead to downstream effects such as halted cell division and bacterial death.

Result of Action

Based on its potential inhibitory effect on ribonucleotide reductase, it can be inferred that it may lead to the inhibition of dna synthesis, preventing bacterial cell division and leading to cell death .

properties

IUPAC Name |

2-(1-ethylbenzimidazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12;/h3-6H,2,7-8,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOPXEWGPNFDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2509445.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2509452.png)

![N-(4-chlorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509453.png)

![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509455.png)

![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)

![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)

![N-cyclohexyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2509464.png)